molecular formula C23H25ClN4O3S B2913319 N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1052530-71-8

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2913319
CAS RN: 1052530-71-8
M. Wt: 472.99
InChI Key: QOMRIVPGIOBFKB-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S and its molecular weight is 472.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anti-Inflammatory Agents

A study by Nikalje et al. (2015) describes the synthesis of novel compounds closely related to the chemical , particularly focusing on their potential as anti-inflammatory agents. These compounds showed promising results in both in vitro and in vivo models for anti-inflammatory activity, and molecular docking studies were conducted to determine their binding affinity towards human serum albumin (Nikalje, A. P., Hirani, N., Nawle, R., 2015).

Anticonvulsant Evaluation of Indoline Derivatives

In a 2021 study, Nath et al. synthesized and evaluated a series of compounds, including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, for anticonvulsant activities using various models. The study found significant anticonvulsant activity in certain compounds against maximal electroshock and subcutaneous pentylenetetrazole seizures in mice (Nath, R., Shaharyar, M., Pathania, S., Grover, G., Debnath, B., Akhtar, J., 2021).

Synthesis and Antiviral Activity Study

A 2012 study by Luo et al. investigated the synthesis of new compounds, including those related to the queried chemical, and their antiviral activities. The study specifically looked into the anti-Tobacco mosaic virus (TMV) activity of synthesized compounds (Luo, H., Hu, D., Wu, J., He, M., Jin, L., Yang, S., Song, B., 2012).

Analgesic and Anti-Inflammatory Activities

A study by Yusov et al. (2019) explored the synthesis of compounds including (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides, which demonstrated notable analgesic and anti-inflammatory effects in models comparable to traditional drugs like sodium metamizole (Yusov, A. S., Chashchina, S. V., Mikhailovskii, A. G., Rudakova, I. P., 2019).

Synthesis and Biological Activity in Cancer Research

Havrylyuk et al. (2010) conducted a study on the synthesis of 4-thiazolidinones with benzothiazole moiety, which are structurally related to the queried compound. This research included an antitumor screening of these compounds, revealing their activity against various cancer cell lines (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., Lesyk, R., 2010).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-15-8-6-11-18-20(15)24-23(31-18)26(13-7-12-25(2)3)19(28)14-27-21(29)16-9-4-5-10-17(16)22(27)30;/h4-6,8-11H,7,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMRIVPGIOBFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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